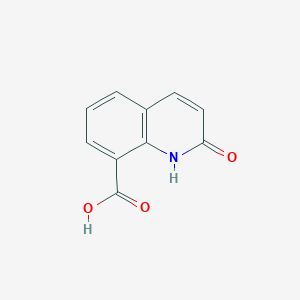

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid

Übersicht

Beschreibung

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by a quinoline core structure with a carboxylic acid group at the 8th position and a keto group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps . Another approach includes the use of quinoline derivatives, which undergoes further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C8 Position

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at the C8 position. This reactivity is exploited to introduce functional groups that enhance biological activity.

Key Example:

Synthesis of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ( ):

-

Reagents/Conditions: Methylamine, Pd(tert-Bu₃P)₂ catalyst, microwave irradiation.

-

Procedure:

-

Methylamine is introduced via substitution on a nitroaromatic precursor.

-

Cyclization with diethyl malonate under basic conditions forms the quinoline core.

-

-

Yield: 63% over two steps.

Substitution Scope:

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Amines | 8-Amino derivatives | Pd catalysis, microwave | |

| Alkoxides | 8-Alkoxy derivatives | Base-mediated substitution |

Amidation and Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes standard derivatization reactions to form amides or esters, enhancing solubility or enabling further functionalization.

Amidation Example ( ):

Synthesis of 4-[(2-Oxo-1,2-dihydroquinoline-3-carbonyl)amino]benzoic acid:

-

Reagents/Conditions: Thionyl chloride (to form acid chloride), THF, 4-aminobenzoic acid.

-

Yield: 71% (crude).

Esterification Example ( ):

Synthesis of Ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate:

-

Reagents/Conditions: Ethanol, H₂SO₄ (Fischer esterification).

-

Note: Hydrolysis of this ester with NaOH yields the free carboxylic acid.

Reaction Table:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | SOCl₂, HATU, amines | 8-Carboxamide derivatives | 60–75% | |

| Esterification | ROH, acid catalyst | 8-Carboxylate esters | ~70% |

Hydrolysis Reactions

Ester derivatives of the compound are readily hydrolyzed to regenerate the carboxylic acid, a critical step in prodrug activation.

Example ( ):

-

Reagents/Conditions: NaOH (1 M), THF, followed by HCl neutralization.

-

Product: 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

Yield: 63%.

Key Structural Modifications and Bioactivity

Strategic modifications at the C8 position significantly influence pharmacological properties:

| Modification | Biological Impact | Reference |

|---|---|---|

| 8-(Methylamino) | Enhanced DNA gyrase inhibition (IC₅₀: 0.0017 μM) | |

| 8-Carboxamide | Improved solubility and CB2 receptor affinity |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the prominent applications of 2-oxo-1,2-dihydroquinoline derivatives is their role as DNA gyrase inhibitors , which are crucial targets for antibacterial agents. Recent studies have highlighted specific derivatives, such as the 8-(methylamino)-2-oxo-1,2-dihydroquinoline, which exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM. This compound's mechanism involves binding to the gyrase enzyme, inhibiting its function and thereby preventing bacterial replication .

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline | E. coli DNA gyrase | 0.0017 |

| Other derivatives | Various targets | Varies |

Cancer Research

The potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer treatment has been extensively researched. A study focused on the synthesis of various derivatives showed promising anticancer activity against the MCF-7 breast cancer cell line. Compounds synthesized from this scaffold were evaluated using the MTT assay, revealing that several derivatives demonstrated significant cytotoxic effects compared to standard chemotherapy agents like Doxorubicin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | Activity (IC50) | Comparison to Dox |

|---|---|---|

| 7b | Strong | Higher |

| 8a | Moderate | Comparable |

Multidrug Resistance (MDR) Inhibition

Another critical application of these compounds is in combating multidrug resistance (MDR) in cancer therapy. A quantitative structure-activity relationship (QSAR) model developed for 18 derivatives indicated their potential as inhibitors of P-glycoprotein (ABCB1), a key player in drug efflux mechanisms that lead to therapeutic failure in cancer treatments. The study employed various machine learning methods to correlate molecular structures with biological activity and predict new derivatives with enhanced efficacy .

Table 3: QSAR Model Results for ABCB1 Inhibition

| Compound | FAR Value |

|---|---|

| 1 | 1.29 |

| 2 | 1.43 |

| ... | ... |

| 18 | 224.7 |

Cannabinoid Receptor Modulation

Research has also explored the effects of certain derivatives on cannabinoid receptors, particularly CB2 receptors. Novel compounds synthesized from the quinoline scaffold were evaluated for their inverse agonist activities at CB2 receptors, showing varying potencies that suggest potential therapeutic applications in pain management and inflammation .

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound also interacts with DNA topoisomerases, affecting DNA replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

- 2-Hydroxyquinoline

Uniqueness

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid (DQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and specific binding interactions, particularly with human C-reactive protein (CRP).

DQ is characterized by its quinoline structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including hydrolysis of ethyl derivatives and other synthetic routes that yield high purity and yield.

Anticancer Activity

Research has demonstrated that DQ exhibits promising anticancer properties. In vitro studies have shown that DQ and its derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of DQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DQ | MCF-7 | 30 | Apoptosis induction |

| DQ-derivative A | MCF-7 | 15 | Cell cycle arrest |

| DQ-derivative B | HeLa | 25 | Apoptosis induction |

Antimicrobial Properties

DQ also exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of DQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Binding Affinity for Human C-Reactive Protein

One of the most notable applications of DQ is its ability to bind to human CRP, a key biomarker for inflammation. Unlike traditional phosphocholine-based binders that require calcium ions for binding, DQ binds independently of calcium, demonstrating a dissociation constant (Kd) of 760 nM, significantly lower than that of phosphocholine (5 µM).

Table 3: Binding Affinity Comparisons

| Compound | Kd (nM) | Calcium Dependency |

|---|---|---|

| DQ | 760 | No |

| Phosphocholine | 5000 | Yes |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of DQ derivatives on MCF-7 cells. The results indicated that treatment with DQ significantly reduced cell viability in a dose-dependent manner. The study concluded that DQ could serve as a lead compound for developing new anticancer therapies.

Case Study 2: CRP Binding

In a separate investigation, researchers designed a polypeptide conjugate incorporating DQ to enhance CRP binding. This conjugate demonstrated improved selectivity and affinity compared to traditional methods, paving the way for novel diagnostic tools in inflammation-related diseases.

Eigenschaften

IUPAC Name |

2-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYCBTVFCWIZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531409 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83734-48-9 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.